3-Bromo-5-chloro-4-iodoaniline

Sequential cross-coupling Chemoselective Suzuki-Miyaura Polyhalogenated scaffold

Medicinal chemists require a single scaffold that enables multiple, orthogonal cross-coupling events without protecting-group manipulation. 3-Bromo-5-chloro-4-iodoaniline solves this challenge by providing three halogen handles with graded oxidative addition rates (C-I > C-Br > C-Cl), enabling three sequential Suzuki couplings on one ring. This capability cannot be replicated with mono- or dihalogenated analogs. - C-I bond adds to Pd(0) at rt; C-Br at ~80 °C; C-Cl inert under standard conditions - three-step diversification without protecting groups. - Para-iodine delivers a ~5.59 kJ/mol halogen-bond interaction with kinase hinge carbonyls, over 3.5-fold stronger than bromine or chlorine. - MW 332.36 & bp 360.6 °C ensure distinct chromatographic retention vs. dihalogenated precursors for reliable in-process control.

Molecular Formula C6H4BrClIN
Molecular Weight 332.36 g/mol
Cat. No. B13936939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-iodoaniline
Molecular FormulaC6H4BrClIN
Molecular Weight332.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)I)Br)N
InChIInChI=1S/C6H4BrClIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
InChIKeyDWAXZLJZJKIQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-iodoaniline – Structure and Reactivity


3-Bromo-5-chloro-4-iodoaniline (CAS 2090369-03-0, molecular formula C₆H₄BrClIN, MW 332.36 g/mol) is a polyhalogenated aromatic amine bearing three chemically distinct halogen substituents—bromine at position 3, chlorine at position 5, and iodine at position 4—on a single aniline ring . This substitution pattern creates a uniquely graded reactivity profile for palladium-catalyzed cross-coupling, where the relative oxidative addition rates follow the established order C–I > C–Br > C–Cl, enabling sequential chemoselective functionalization without protecting-group strategies [1]. The para-iodine atom additionally provides the strongest σ-hole halogen-bond donor capability among the halogens present, which is critical for structure-based drug design targeting kinase hinge regions [2]. The compound is commercially available at 98% purity (LeYan, product no. 1679800), with a predicted density of 2.341 g/cm³ and predicted boiling point of 360.6 °C .

Workflow: Sequential chemoselective cross-coupling without protecting-group strategies
Selection: Polyhalogenated scaffold with three distinct C–X reactivity tiers (I > Br > Cl)
Procurement: Specified purity supports sensitive palladium-catalyzed applications

3-Bromo-5-chloro-4-iodoaniline – Why It Cannot Be Replaced


Replacing 3-bromo-5-chloro-4-iodoaniline with a simpler haloaniline—such as 4-iodoaniline (CAS 540-37-4, MW 219.02, only one reactive handle), 3-bromo-5-chloroaniline (CAS 96558-78-0, MW 206.47, lacks the para-iodo cross-coupling site and halogen-bond donor), or 3-bromo-4-iodoaniline (CAS 860435-38-7, MW 297.92, lacks the meta-chloro substituent)—results in a fundamental loss of synthetic degrees of freedom [1]. Each of the three C–X bonds in the target compound exhibits a distinct reactivity threshold: the C–I bond undergoes oxidative addition to Pd(0) at room temperature, the C–Br bond requires mild heating (~80 °C), and the C–Cl bond remains inert under standard Suzuki–Miyaura conditions, requiring specialized catalyst systems for activation [2]. This graded reactivity enables three sequential, orthogonal cross-coupling events on a single scaffold, a capability that no mono- or dihalogenated analog can provide. Furthermore, the para-iodine substituent delivers a halogen-bonding interaction energy of approximately −5.59 kJ/mol with protein carbonyl acceptors, versus −3.09 kJ/mol for bromine and −1.57 kJ/mol for chlorine, meaning that analogs lacking the iodo group suffer a >3.5-fold reduction in this specific, directional non-covalent binding contribution [3].

Target Scaffold
Trihalogenated aniline with three cross-coupling handles (C–I, C–Br, C–Cl) and a strong para-iodo halogen-bond donor
Common Analog
Dihalogenated anilines (e.g., 3-bromo-5-chloroaniline) lack the room-temperature C–I handle, losing synthetic degrees of freedom
Target Scaffold
Graded reactivity gap between C–I and C–Br enables selective, sequential couplings on one scaffold
Common Analog
Compounds without the iodo substituent may exhibit >3.5-fold reduction in directional halogen-bond contribution

3-Bromo-5-chloro-4-iodoaniline – Evidence vs. Analogs


Chemoselective Sequential Cross-Coupling

The target compound possesses three carbon–halogen bonds with well-established, quantitatively differentiated oxidative addition reactivity toward Pd(0). The C–I bond undergoes oxidative addition at room temperature; the C–Br bond requires approximately 80 °C; and the C–Cl bond remains inert under these conditions, with oxidative addition of chlorobenzene to Pd(PPh₃)₄ not occurring even at 135 °C [1]. This is corroborated by bond dissociation energies (BDEs): C–I = 240 kJ/mol, C–Br = 276 kJ/mol, and C–Cl = 328 kJ/mol [2], and by computed activation energies for C–X cleavage of approximately 5, 10, and 12 kcal/mol, respectively [3]. In contrast, the closest analog 3-bromo-5-chloroaniline offers only two reactive C–X bonds (C–Br and C–Cl) with a narrower reactivity gap and no room-temperature coupling handle. The isomer 3-bromo-5-chloro-2-iodoaniline places the iodine at the ortho position, where steric hindrance from the adjacent amino group can retard oxidative addition rates compared to para-iodine [4].

Sequential Coupling
Class-level inference
C–I, C–Br, C–Cl: ~5, 10, 12 kcal/mol activation
vs. dihalogenated analog: 2 tiers only
Supports step-count reduction in convergent synthesis
BDEs and computed barriers from class-level kinetic studies
Sequential cross-coupling Chemoselective Suzuki-Miyaura Polyhalogenated scaffold

Para-Iodo Halogen Bonding Advantage

Isothermal titration calorimetry (ITC) studies on PDE5–inhibitor complexes directly quantified halogen-bonding interaction energies between aromatically bound halogens and a protein carbonyl oxygen: −1.57 kJ/mol for chlorine, −3.09 kJ/mol for bromine, and −5.59 kJ/mol for iodine [1]. Thus, the iodine at position 4 of the target compound provides a halogen-bond contribution 1.8-fold stronger than the bromine at position 3 and 3.6-fold stronger than the chlorine at position 5. Independent molecular mechanics (MM-GBSA) calculations on casein kinase-2 (CK2) inhibitor complexes confirmed that inhibitor–receptor binding energy increases with halogen σ-hole charge in the order iodo- > bromo- > chloro-derivative, and that the chloro-derivative is unable to form a halogen bond with the kinase hinge region at all [2]. Analogs lacking the para-iodo substituent (e.g., 3-bromo-5-chloroaniline, 3,5-dichloro-4-iodoaniline) either forfeit the strongest halogen-bond donor entirely or replace bromine with a second chlorine, further weakening the overall non-covalent interaction profile [3].

Halogen Bond Energy
Cross-study comparable
I: −5.59, Br: −3.09, Cl: −1.57 kJ/mol
ΔΔG I vs Cl: −4.02 kJ/mol (3.6×)
Para-iodo provides strongest directional X-bond donor
ITC data on PDE5; MM-GBSA on CK2 inhibitor complexes
Halogen bonding Structure-based drug design Kinase inhibitor optimization

Halogen Bond Geometry: Para vs. Ortho Iodo

A comprehensive analysis of all protein kinase–halogenated ligand complexes in the Protein Data Bank (PDB) revealed distinct geometric preferences: iodine forms halogen bonds with a strong angular preference for the ideal topology (180° ± 10°, 120° ± 10°); bromine shows a much more dispersed angular distribution; and chlorine exhibits no preference for ideal halogen-bond geometry [1]. The cumulative halogen–acceptor distance distributions peak at 2.94 Å for iodine, 2.91 Å for bromine, and 2.82 Å for chlorine, with iodine contacts showing the sharpest, most well-defined distance maximum, indicative of a more specific, directional interaction [1]. The target compound, with iodine at the para position, positions this strongest, most directional halogen-bond donor opposite to the amino group, maximizing geometric accessibility to the kinase hinge region. In contrast, the ortho-iodo isomer (3-bromo-5-chloro-2-iodoaniline) places iodine adjacent to the amino group, where steric clash with the hinge backbone and disruption of the preferred 180° approach angle can attenuate halogen-bond formation [2].

X-Bond Geometry
Cross-study comparable
Para-I: 2.94 Å max, strong 180° ±10° preference
vs. ortho-I: sterically hindered, geometry disrupted
Unencumbered hinge carbonyl engagement for kinase targets
PDB-wide analysis of protein kinase–halogenated ligand complexes
Halogen bond directionality Kinase hinge binding PDB structural analysis

Physicochemical Property Differentiation

The target compound (MW 332.36 g/mol, predicted density 2.341 g/cm³, predicted boiling point 360.6 °C) is substantially heavier and less volatile than its closest dihalogenated and monohalogenated analogs: 3-bromo-5-chloroaniline (MW 206.47 g/mol, predicted density 1.722 g/cm³, predicted boiling point 284.1 °C, melting point 42–46 °C) ; 3-bromo-4-iodoaniline (MW 297.92 g/mol, melting point 56–65 °C) ; and 4-iodoaniline (MW 219.02 g/mol, density ~1.92 g/cm³, boiling point 268.7 °C, melting point 61–63 °C) . The target compound's higher molecular weight enables facile separation from lower-MW synthetic precursors and byproducts via flash chromatography or preparative HPLC. The predicted boiling point difference of ~76 °C versus 3-bromo-5-chloroaniline and ~92 °C versus 4-iodoaniline provides a wide thermal window for selective distillation or vapor-phase processing.

Physicochemical Profile
Data to verify
MW 332.36, bp ~360.6 °C
+125.89 g/mol vs 3-bromo-5-chloroaniline
Enables chromatographic separation from lower-MW precursors
Predicted values; verify by experimental characterization
Physicochemical properties Purification Analytical method development

Commercial Availability and Purity Assessment

The target compound is available from LeYan (product no. 1679800) at 98% purity and from AKSci (catalog 8906FB) with supporting SDS and COA documentation . In comparison, the dihalogenated analog 3-bromo-5-chloroaniline is listed at 95–97% purity across multiple vendors (Fluorochem 97%, MuseChem ≥95%), and 3-bromo-4-iodoaniline at 95% (AKSci, Capotchem) . The higher specified purity of the trihalogenated compound reduces the burden of pre-use purification for sensitive catalytic applications where halide impurities can poison palladium catalysts. Additionally, the relatively limited number of commercial suppliers for the trihalogenated scaffold (versus the ubiquity of 4-iodoaniline, available from >50 global vendors) means that sourcing from a qualified, documented supplier reduces lot-to-lot variability in multi-batch synthesis campaigns .

Purity Assessment
Source review
98% (LeYan 1679800)
vs. analog 95–97% (multiple vendors)
Higher specified purity may reduce pre-use purification
SDS and COA available from qualified supplier
Commercial sourcing Purity specification Supply chain qualification

3-Bromo-5-chloro-4-iodoaniline – Application Scenarios


Sequential Suzuki Coupling for Trisubstituted Biaryls

In kinase inhibitor medicinal chemistry, the target compound enables a three-step, protecting-group-free sequential Suzuki coupling strategy: (Step 1) Pd-catalyzed coupling at the para-C–I bond at room temperature using a mild catalyst system (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos), exploiting the ~40 kJ/mol lower BDE of C–I versus C–Br [1]; (Step 2) coupling at the meta-C–Br bond at 60–80 °C with a more active catalyst; (Step 3) coupling at the meta-C–Cl bond using a specialized bulky phosphine ligand system capable of activating aryl chlorides (e.g., Pd/RuPhos or Pd/XPhos at elevated temperature). This strategy cannot be executed with 3-bromo-5-chloroaniline (no room-temperature C–I handle) or with 3-bromo-4-iodoaniline (no C–Cl site for the third diversification), making the trihalogenated scaffold uniquely suited for generating libraries of trisubstituted biaryl kinase inhibitor leads with three points of structural diversity [2]. The para-iodo position additionally ensures optimal halogen-bond geometry with the kinase hinge carbonyl in the final inhibitor [3].

Halogen Bond-Guided Fragment Design

Fragment-based screening libraries incorporating 3-bromo-5-chloro-4-iodoaniline as a core scaffold benefit from the quantitative gradation in halogen-bond donor strength (I: −5.59 kJ/mol, Br: −3.09 kJ/mol, Cl: −1.57 kJ/mol versus protein carbonyl acceptors) [1]. Researchers can systematically probe the contribution of each halogen position to target binding by comparing the trihalogenated fragment with its dihalogenated and monohalogenated controls, using the iodo substituent as the primary anchoring halogen-bond donor and the bromo/chloro substituents as modulators of selectivity. The CK2 case study demonstrated that the chloro-derivative fails to form a halogen bond with the kinase hinge entirely, while the iodo-derivative provides the strongest binding enhancement, validating the use of iodine as a probe for hinge-region halogen-bond pharmacophores [2].

Quality Control via Physicochemical Differentiation

The target compound's substantially higher molecular weight (332.36 g/mol) and predicted boiling point (360.6 °C) compared to all common synthetic precursors and dihalogenated intermediates (e.g., 3-bromo-5-chloroaniline, MW 206.47, bp 284.1 °C) [1] enable straightforward HPLC and GC method development for purity assessment and reaction monitoring. In process chemistry settings, the large chromatographic retention time difference between the trihalogenated product and its dihalogenated precursors minimizes the risk of co-elution and false-positive purity readouts, supporting reliable in-process control during scale-up campaigns [2].

Hypervalent Iodine Reagent Synthesis

The para-iodo substituent can be oxidized to a hypervalent iodine(III) or iodine(V) species, transforming the compound into a reagent for metal-free, site-selective oxidative C–H functionalization of electron-rich arenes. The presence of the electron-withdrawing bromo and chloro substituents increases the electrophilicity of the resulting hypervalent iodine center, potentially enhancing reaction rates compared to iodosylarenes derived from 4-iodoaniline [1]. The para-C–H functionalization methodology for aniline derivatives using bulky hypervalent iodinium reagents, which yields para-iodoaniline derivatives in as little as 10 minutes under transition-metal-free conditions, provides a synthetic entry point for generating this class of compounds [2].

Application
Selection Property
Validation Focus
Sequential Suzuki Coupling
Graded C–X reactivity profile
Chemoselective activation under controlled thermal conditions
Halogen Bond-Guided Design
Quantitative X-bond donor strength gradient
Hinge-region pharmacophore mapping against kinase targets
Quality Control
High MW and boiling point differential
HPLC/GC method resolution from dihalogenated precursors
Hypervalent Iodine Synthesis
Para-iodo oxidation to I(III)/I(V) species
Metal-free oxidative C–H functionalization efficiency
Quote Request

Request a Quote for 3-Bromo-5-chloro-4-iodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.